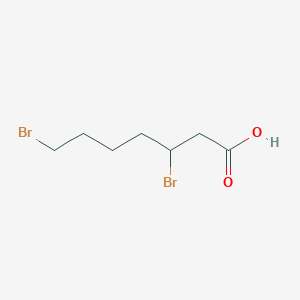

3,7-Dibromoheptanoic acid

CAS No.: 121980-73-2

Cat. No.: VC19150835

Molecular Formula: C7H12Br2O2

Molecular Weight: 287.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 121980-73-2 |

|---|---|

| Molecular Formula | C7H12Br2O2 |

| Molecular Weight | 287.98 g/mol |

| IUPAC Name | 3,7-dibromoheptanoic acid |

| Standard InChI | InChI=1S/C7H12Br2O2/c8-4-2-1-3-6(9)5-7(10)11/h6H,1-5H2,(H,10,11) |

| Standard InChI Key | FQCHBIVZWCAAHC-UHFFFAOYSA-N |

| Canonical SMILES | C(CCBr)CC(CC(=O)O)Br |

Introduction

Structural Characteristics of 3,7-Dibromoheptanoic Acid

Molecular Architecture

The compound’s backbone consists of a heptanoic acid chain () modified by bromine atoms at the third and seventh positions. The IUPAC name, 3,7-dibromoheptanoic acid, reflects this substitution pattern . The SMILES notation explicitly defines the branching: a bromine atom attaches to the third carbon () and another to the terminal seventh carbon (), while the carboxylic acid group occupies the first position () .

The spatial arrangement of bromine atoms creates a 1,4-dibromo relationship across the chain, which may influence intermolecular interactions such as halogen bonding. Computational models of its 3D conformer reveal a bent configuration due to steric effects between the bromine atoms and the carboxyl group .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 287.98 g/mol | |

| InChI | InChI=1S/C7H12Br2O2/c8-4-2-1-3-6(9)5-7(10)11/h6H,1-5H2,(H,10,11) | |

| InChIKey | FQCHBIVZWCAAHC-UHFFFAOYSA-N |

Synthesis and Reactivity

Reactivity Profile

The compound’s reactivity is dominated by two functional groups:

-

Carboxylic Acid Group: Participates in acid-base reactions, esterification, and amidation. For instance, reaction with thionyl chloride () converts it to 3,7-dibromoheptanoyl chloride, a precursor for acylations .

-

Bromine Substituents: Serve as leaving groups in nucleophilic substitutions. The -Br bond, being less hindered than -Br, may undergo faster substitution with nucleophiles like hydroxide or amines .

Notably, the distance between bromine atoms reduces intramolecular elimination reactions, making it more stable than vicinal dibromo analogs .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Halogenated carboxylic acids are pivotal in drug synthesis. For example, 3,4-dibromobenzoic acid (CAS 619-03-4) is a precursor to anticonvulsants . By analogy, 3,7-dibromoheptanoic acid could undergo Suzuki coupling to introduce aryl groups, enabling access to bioactive molecules like non-steroidal anti-inflammatory drugs (NSAIDs) .

Agrochemical Development

Bromine’s electronegativity enhances pesticidal activity by disrupting microbial electron transport chains. The compound’s aliphatic chain may improve soil mobility compared to aromatic analogs like 3,4-dibromobenzoic acid, making it a candidate for herbicide formulations .

Comparative Analysis with Related Compounds

Positional Isomerism Effects

Comparing 3,7-dibromoheptanoic acid to its isomers reveals stark contrasts:

-

2,6-Dibromoheptanoic Acid (CID 23161077): Bromine at and increases steric hindrance near the carboxyl group, reducing esterification yields compared to the 3,7 isomer .

-

3,5-Dibromohexanoic Acid (CID 71388526): Shorter carbon chain decreases lipophilicity, impacting membrane permeability in biological systems .

Table 2: Structural Comparison of Dibromo Alkanoic Acids

| Compound | Molecular Formula | Bromine Positions | Molecular Weight (g/mol) |

|---|---|---|---|

| 3,7-Dibromoheptanoic acid | 3, 7 | 287.98 | |

| 2,6-Dibromoheptanoic acid | 2, 6 | 287.98 | |

| 3,5-Dibromohexanoic acid | 3, 5 | 273.95 |

Future Research Directions

-

Synthetic Optimization: Develop catalytic bromination methods to improve yield and selectivity.

-

Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

-

Environmental Impact: Assess biodegradation pathways to mitigate ecological risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume